molecular formula C18H23F2NO2S B15100341 (Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine

(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine

Cat. No.: B15100341
M. Wt: 355.4 g/mol
InChI Key: UCRYAXCLNDPCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine is a compound that combines the structural features of adamantane, a bulky and rigid hydrocarbon, with a sulfonamide group attached to a difluorophenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative.

Scientific Research Applications

(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The adamantane moiety provides steric bulk, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H23F2NO2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C18H23F2NO2S/c1-11(18-8-12-4-13(9-18)6-14(5-12)10-18)21-24(22,23)15-2-3-16(19)17(20)7-15/h2-3,7,11-14,21H,4-6,8-10H2,1H3

InChI Key

UCRYAXCLNDPCDW-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.